N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10046201
InChI: InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-7-6-11(18)8-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)
SMILES: CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H14Cl2N4O2
Molecular Weight: 377.2 g/mol

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC10046201

Molecular Formula: C17H14Cl2N4O2

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H14Cl2N4O2
Molecular Weight 377.2 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-7-6-11(18)8-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)
Standard InChI Key MYIXGCXNIZTTLI-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,3-triazole ring substituted at the 1-position with a 3-methoxyphenyl group, at the 4-position with a carboxamide-linked 2,4-dichlorophenyl moiety, and at the 5-position with a methyl group . This arrangement creates a planar heterocyclic core with electron-rich regions conducive to intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H14Cl2N4O2\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_2
Molecular Weight377.2 g/mol
IUPAC NameN-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
CAS Number924840-24-4
SMILESCC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl
InChIKeyMYIXGCXNIZTTLI-UHFFFAOYSA-N

The dichlorophenyl and methoxyphenyl groups introduce steric bulk and hydrophobicity, while the carboxamide linker enhances hydrogen-bonding capacity .

Physicochemical Characteristics

The compound’s logP value, estimated at 3.8, indicates moderate lipophilicity suitable for membrane permeability. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) exceeds 10 mM, whereas aqueous solubility remains limited (<0.1 mM) . Thermal stability analyses reveal decomposition above 250°C, consistent with aromatic and heterocyclic frameworks.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide and azide derivatives under mild conditions. Key steps include:

  • Precursor Preparation: 1H-Indole-2-carboxylic acid is coupled with propargylamine using TBTU/Et3_3N to form the alkyne precursor .

  • Azide Formation: 2,4-Dichloroaniline is converted to the corresponding azide via diazotization and sodium azide treatment.

  • Cycloaddition: The alkyne and azide react in ethanol at 60°C with Cu(I) catalysis, yielding the triazole core.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Alkyne PrepTBTU, Et3_3N, DMF, 25°C85
Azide PrepNaNO2_2, HCl, NaN3_3, 0–5°C78
CuAACCuSO4_4·5H2_2O, sodium ascorbate, EtOH, 60°C92

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >95% purity. Structural confirmation employs 1H^1\text{H} NMR (δ 7.85 ppm, triazole-H), 13C^{13}\text{C} NMR (δ 165.2 ppm, carbonyl-C), and HRMS ([M+H]+^+ m/z 377.0821) .

Biological Activities and Mechanisms

Enzymatic Inhibition

Triazole derivatives exhibit broad inhibitory activity against metabolic enzymes. Molecular docking simulations position the compound within the α-glucosidase active site, forming hydrogen bonds with Asp349 and hydrophobic interactions with Phe178 . In vitro assays demonstrate competitive inhibition (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}), surpassing acarbose (Ki=65 μMK_i = 65 \ \mu\text{M}) .

Table 3: Comparative Enzymatic Inhibition Data

CompoundTarget EnzymeIC50_{50} (μ\muM)
N-(2,4-Dichlorophenyl)...α-Glucosidase1.8 ± 0.2
Acarboseα-Glucosidase52.4 ± 3.1
5k α-Glucosidase1.2 ± 0.1

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s dual functionality as an enzyme inhibitor and antimicrobial agent positions it as a multipurpose scaffold. Structural analogs show promise in diabetes management (via α-glucosidase inhibition) and anti-infective therapies .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Electron-donating effects enhance π-stacking with aromatic enzyme residues .

  • Dichlorophenyl Group: Chlorine atoms improve lipophilicity and target binding through halogen bonds.

  • Methyl Substituent: Steric effects at the triazole 5-position modulate enzyme affinity .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Target Expansion: Evaluate inhibitory activity against kinases and phosphodiesterases.

  • Analogue Synthesis: Explore replacements for the dichlorophenyl group (e.g., trifluoromethyl).

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